Taltirelin Acetate

Stability Neuroscience Peptide Degradation

Taltirelin Acetate (TA-0910 acetate) is a synthetic, orally active analog of thyrotropin-releasing hormone (TRH) that functions as a superagonist at the human TRH receptor (TRH-R). It is characterized by its enhanced metabolic stability and ability to cross the blood-brain barrier, distinguishing it from the endogenous peptide TRH which is rapidly degraded in vivo.

Molecular Formula C19H27N7O7
Molecular Weight 465.5 g/mol
Cat. No. B2762935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaltirelin Acetate
Molecular FormulaC19H27N7O7
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCC(=O)O.CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N
InChIInChI=1S/C17H23N7O5.C2H4O2/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;1-2(3)4/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);1H3,(H,3,4)/t10-,11-,12-;/m0./s1
InChIKeyAQWPSTSKDKFSRT-LFELFHSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Taltirelin Acetate: A Stable, Orally Active TRH Receptor Superagonist for CNS Research


Taltirelin Acetate (TA-0910 acetate) is a synthetic, orally active analog of thyrotropin-releasing hormone (TRH) that functions as a superagonist at the human TRH receptor (TRH-R) [1]. It is characterized by its enhanced metabolic stability and ability to cross the blood-brain barrier, distinguishing it from the endogenous peptide TRH which is rapidly degraded in vivo [2]. Taltirelin is clinically approved in Japan (as Ceredist®) for the treatment of spinocerebellar degeneration [3].

Why TRH and Other Analogs Are Not Direct Replacements for Taltirelin Acetate


Direct substitution of Taltirelin with TRH or other analogs like montirelin is scientifically unsupported due to profound differences in metabolic stability, brain exposure, and intrinsic receptor activity. TRH has a plasma half-life of approximately 5 minutes, severely limiting its utility in vivo [1], whereas Taltirelin is resistant to enzymatic degradation in both blood and brain [2]. Furthermore, Taltirelin acts as a 'superagonist' at the human TRH-R, exhibiting higher intrinsic efficacy for stimulating second messenger production than TRH itself, a property not uniformly shared across the analog class [3]. The quantitative evidence below details why Taltirelin is a distinct and non-interchangeable research tool.

Quantitative Differentiators of Taltirelin Acetate for Scientific Selection


Taltirelin Exhibits 8-Fold Greater Stability than TRH in Brain Tissue

Taltirelin demonstrates significantly enhanced metabolic stability in the brain compared to TRH. In rat brain homogenate, the degradation half-life of Taltirelin was 64.4 minutes, whereas TRH was rapidly degraded with a half-life of only 7.9 minutes [1].

Stability Neuroscience Peptide Degradation

Taltirelin Acts as a Superagonist with 180% of TRH's Maximal Intrinsic Efficacy

Despite having a lower binding affinity (IC50 of 910 nM) than TRH (IC50 of 36 nM), Taltirelin stimulates inositol-1,4,5-trisphosphate (IP1) production to a maximal level that is 180% of that achieved by a saturating concentration of TRH [1]. This defines Taltirelin as a superagonist at the human TRH receptor.

Receptor Pharmacology Signal Transduction Superagonism

Taltirelin Demonstrates 10-100x Greater In Vivo CNS Potency than TRH

In multiple in vivo models of central nervous system (CNS) activity, Taltirelin is effective at doses that are 10 to 100 times lower than those required for TRH. For instance, Taltirelin shortens pentobarbital-induced sleep in mice at oral doses of 0.3-3 mg/kg, whereas TRH requires approximately 100-fold higher doses to produce a comparable effect .

CNS Pharmacology In Vivo Efficacy Dose-Response

Taltirelin Has a Longer Plasma Half-Life (23.0 min) than Montirelin (14.1 min)

Following intravenous injection in rats, the plasma half-life of Taltirelin (23.0 minutes) was found to be significantly longer than that of another potent TRH analog, montirelin (14.1 minutes) [1]. Both compounds, however, have substantially improved pharmacokinetics compared to TRH.

Pharmacokinetics Half-Life TRH Analog

Taltirelin's CNS Effects Are Mediated by TRH-R1, Not TRH-R2, in Contrast to Earlier Hypotheses

While earlier hypotheses suggested that the CNS effects of Taltirelin were mediated by the TRH-R2 receptor subtype, studies using receptor knockout mice have definitively shown that its arousal, analgesic, and antidepressant-like effects are primarily, if not exclusively, mediated by TRH-R1 [1]. Taltirelin was ineffective in TRH-R1 knockout mice but remained fully active in TRH-R2 knockout mice.

Receptor Selectivity CNS Mechanism TRH-R1

Recommended Research Applications for Taltirelin Acetate Based on Evidence


In Vivo CNS Studies Requiring Oral Dosing and Prolonged Action

Due to its 100-fold greater in vivo potency and 8-fold higher brain stability compared to TRH [1], Taltirelin Acetate is the optimal choice for chronic or repeated oral dosing in rodent models of CNS disorders, including neurodegenerative diseases and fatigue. Its resistance to rapid degradation ensures sustained target engagement, which is difficult or impossible to achieve with TRH [2].

Investigating Maximal TRH Receptor Activation (Superagonism)

Taltirelin Acetate is uniquely suited for studies examining the pharmacological effects of maximal TRH receptor activation. As it stimulates IP1 production to 180% of the maximal level achievable by the endogenous ligand TRH [1], it provides a robust tool for elucidating signaling pathways and functional consequences of TRH-R superagonism in cellular models.

Studies Differentiating TRH-R1 vs. TRH-R2 Mediated Effects

For researchers investigating the distinct physiological roles of TRH receptor subtypes in the brain, Taltirelin Acetate serves as a critical reagent. Evidence confirms its behavioral effects are mediated exclusively by the TRH-R1 subtype in mice [1], allowing for precise pathway dissection when used in conjunction with appropriate controls or knockout models.

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